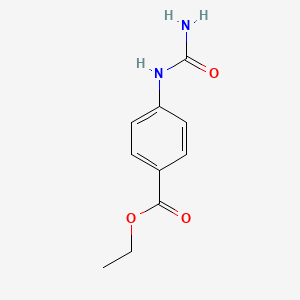

Ethyl 4-(carbamoylamino)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 262636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(carbamoylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-9(13)7-3-5-8(6-4-7)12-10(11)14/h3-6H,2H2,1H3,(H3,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVGAFHZUPLCML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70312788 |

Source

|

| Record name | ethyl 4-(carbamoylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70312788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13289-38-8 |

Source

|

| Record name | 13289-38-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-(carbamoylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70312788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-(carbamoylamino)benzoate

This guide provides a comprehensive technical overview of Ethyl 4-(carbamoylamino)benzoate, a molecule of interest in contemporary chemical and pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, synthesis, physicochemical properties, and its emerging significance as a structural motif in medicinal chemistry.

Chemical Identity and Nomenclature

This compound is a small organic molecule that incorporates a ureido group linked to a benzoate scaffold. Understanding its precise chemical identity is fundamental for unambiguous communication in research and development.

IUPAC Name: this compound

Synonyms: A variety of synonyms are used in literature and commercial listings, with the most common being:

-

Ethyl 4-ureidobenzoate

-

Ethyl p-ureidobenzoate

CAS Number: 13289-38-8

The core structure consists of an ethyl ester of 4-aminobenzoic acid where the amino group is substituted with a carbamoyl moiety (-C(O)NH₂). This "ureido" linkage is a critical feature, bestowing specific chemical properties and biological potential upon the molecule.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and efficient pathway begins with the preparation of its precursor, Ethyl 4-aminobenzoate, followed by the introduction of the ureido group.

Synthesis of the Precursor: Ethyl 4-aminobenzoate

A robust and well-documented method for the synthesis of Ethyl 4-aminobenzoate is the reduction of Ethyl 4-nitrobenzoate. Several reduction strategies exist, with catalytic hydrogenation being a highly efficient and clean method.

Experimental Protocol: Catalytic Hydrogenation of Ethyl 4-nitrobenzoate [1][2]

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve Ethyl 4-nitrobenzoate (1.0 equivalent) in 95% ethanol.

-

Catalyst Addition: Add a catalytic amount of platinum oxide (PtO₂).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere with vigorous shaking or stirring until the theoretical amount of hydrogen has been consumed. This process typically takes a short amount of time under appropriate pressure and temperature conditions.

-

Workup: Upon completion, the catalyst is removed by filtration. The filtrate, containing the desired Ethyl 4-aminobenzoate, is then concentrated under reduced pressure.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ether, to yield the final product.[1][2]

Causality of Experimental Choices:

-

Ethanol as Solvent: Ethanol is an excellent solvent for both the starting material and the product, and it is compatible with the catalytic hydrogenation process.

-

Platinum Oxide Catalyst: Platinum-based catalysts are highly effective for the reduction of aromatic nitro groups to amines, offering high efficiency and selectivity.

-

Hydrogen Atmosphere: Hydrogen gas is the reducing agent in this reaction, and maintaining a positive pressure ensures a sufficient supply for the reaction to proceed to completion.

Formation of the Ureido Moiety: Synthesis of this compound

The introduction of the ureido group onto the amino function of Ethyl 4-aminobenzoate can be achieved through various methods. A classical and effective approach involves the reaction with an in situ generated isocyanic acid from the hydrolysis of a cyanate salt in an acidic medium.

Experimental Protocol: Ureido Group Formation

-

Dissolution: Dissolve Ethyl 4-aminobenzoate (1.0 equivalent) in a mixture of water and a suitable acid, such as acetic acid or hydrochloric acid, to form the corresponding ammonium salt. This enhances its solubility in the aqueous medium.

-

Cyanate Addition: A solution of an alkali metal cyanate, typically potassium cyanate (KOCN), in water is then added portion-wise to the stirred solution of the Ethyl 4-aminobenzoate salt.

-

Reaction: The reaction is typically stirred at room temperature or with gentle heating for a specified period to allow for the formation of the ureido linkage.

-

Precipitation and Isolation: Upon completion of the reaction, the product, this compound, often precipitates from the reaction mixture. The solid product is then collected by filtration.

-

Purification: The crude product is washed with water to remove any remaining inorganic salts and then dried. Further purification can be achieved by recrystallization from a suitable solvent to obtain a product of high purity.

Mechanistic Insight:

The key reactive species in this transformation is isocyanic acid (HNCO), which is generated in situ from the protonation of the cyanate anion. The nucleophilic amino group of Ethyl 4-aminobenzoate then attacks the electrophilic carbon atom of isocyanic acid, leading to the formation of the stable ureido bond.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and a complete spectroscopic characterization are essential for the quality control and application of this compound.

Table of Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₃ | - |

| Molecular Weight | 208.21 g/mol | - |

| Appearance | White to off-white solid | - |

| Melting Point | Data not consistently available in searched literature. | - |

| Solubility | Expected to have limited solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and DMSO. | Inferred from related structures. |

| pKa | Data not available. The ureido protons are weakly acidic, and the ester is neutral. | - |

| LogP | Data not available. Estimated to be moderately lipophilic. | - |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the benzene ring (two doublets in the para-substituted pattern), and exchangeable protons for the NH groups of the ureido moiety.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and ureido groups, the carbons of the ethyl group, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the ureido group, C=O stretching of both the ester and ureido functionalities, and C-O stretching of the ester.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Relevance in Drug Discovery and Medicinal Chemistry

The ureido functional group is a privileged scaffold in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets. This property makes it a key component in the design of various enzyme inhibitors and receptor modulators.

Role as a Bioisostere and Pharmacophore:

The ureido moiety can act as a bioisostere for other functional groups, such as amides and carbamates, offering a different hydrogen bonding pattern and metabolic stability. It is a common pharmacophore in a number of approved drugs and clinical candidates.

Potential as a Scaffold for Kinase Inhibitors:

Many small molecule kinase inhibitors incorporate a ureido or a related diarylurea motif. This structural element is crucial for binding to the hinge region of the kinase active site, a key interaction for potent and selective inhibition. While the specific biological activity of this compound is not extensively documented in the public domain, its structure suggests potential as a building block for the synthesis of more complex molecules with kinase inhibitory activity.

Diagram of Ureido Moiety in Kinase Inhibition:

Caption: General binding mode of a ureido-containing kinase inhibitor.

Conclusion

This compound is a molecule with a well-defined chemical structure and accessible synthetic routes. Its significance primarily lies in its potential as a versatile building block in the development of new chemical entities, particularly in the realm of medicinal chemistry. The presence of the ureido group provides a key structural feature for engaging with biological targets through hydrogen bonding. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

References

-

Organic Syntheses, Coll. Vol. 1, p.240 (1941); Vol. 2, p.262 (1922). [Link]

-

Organic Syntheses, Coll. Vol. 2, p.255 (1943); Vol. 13, p.48 (1933). [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13289. In PubChem. Retrieved from [Link]

-

Organic Syntheses, Coll. Vol. 1, p.240 (1941); Vol. 2, p.262 (1922). [Link]

Sources

An In-depth Technical Guide to Ethyl 4-(carbamoylamino)benzoate

Introduction: Unveiling Ethyl 4-(carbamoylamino)benzoate

This compound, systematically known as Ethyl 4-(ureido)benzoate, is an organic molecule that integrates a ureido functional group with a benzoate ester scaffold. This combination of a classic para-aminobenzoic acid (PABA) derivative structure with a urea moiety makes it a compound of significant interest in medicinal chemistry and drug discovery. The urea group is a powerful hydrogen-bond donor and acceptor, capable of forming stable and specific interactions with biological targets, a feature extensively exploited in modern drug design.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications grounded in the established roles of ureido-containing compounds in pharmacology.

The foundational structure is derived from ethyl 4-aminobenzoate, commonly known as benzocaine, a widely used local anesthetic. The introduction of the carbamoyl (ureido) group at the 4-position amine dramatically alters the molecule's electronic and steric properties, opening avenues for its investigation as a novel scaffold or intermediate in the synthesis of targeted therapeutics.

Core Molecular Attributes

While a dedicated commercial datasheet for this compound is not widely available, its core properties can be precisely determined from its structure. The parent acid, 4-Ureidobenzoic acid, is documented with a molecular formula of C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol . Esterification with ethanol yields the target compound.

| Property | Value | Source |

| Systematic Name | Ethyl 4-(ureido)benzoate | IUPAC Nomenclature |

| Synonym | This compound | Common Nomenclature |

| Molecular Formula | C₁₀H₁₂N₂O₃ | Calculated |

| Molecular Weight | 208.22 g/mol | Calculated |

Calculations are based on standard atomic weights.

Strategic Synthesis of this compound

The synthesis of this compound is most logically achieved through the carbamoylation of its primary amine precursor, Ethyl 4-aminobenzoate (Benzocaine). This reaction is a standard transformation in organic chemistry, where the nucleophilic amine attacks isocyanic acid (HNCO). Isocyanic acid is a reactive and unstable species, which is typically generated in situ from the acidification of a cyanate salt, such as potassium cyanate (KOCN).[3]

The causality behind this experimental choice lies in its efficiency and the ready availability of the starting materials. Ethyl 4-aminobenzoate is a common and inexpensive chemical.[4][5] The reaction with potassium cyanate in a weakly acidic aqueous medium provides a direct and high-yielding route to the desired ureido product. The acid protonates the cyanate ion to form isocyanic acid, which is then readily attacked by the electron-rich amino group of benzocaine.

Experimental Protocol: Synthesis via Carbamoylation

This protocol is a self-validating system, as the progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product can be characterized by standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Materials:

-

Ethyl 4-aminobenzoate (Benzocaine) (1 mol. eq.)

-

Potassium cyanate (KOCN) (1.2 mol. eq.)

-

Acetic Acid

-

Deionized Water

-

Ethanol

-

Ethyl Acetate

-

Hexane

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 4-aminobenzoate (1.0 eq) in a 1:1 mixture of acetic acid and water at room temperature.

-

Preparation of Cyanate Solution: In a separate beaker, prepare a solution of potassium cyanate (1.2 eq) in deionized water.

-

Reaction Initiation: Add the potassium cyanate solution dropwise to the stirred solution of Ethyl 4-aminobenzoate over 30 minutes. The formation of a white precipitate may be observed.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).

-

Product Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid sequentially with cold deionized water to remove any remaining salts and unreacted potassium cyanate, followed by a cold ethanol wash.

-

Drying and Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

The Ureido Moiety: A Pillar of Modern Drug Design

The inclusion of a ureido functional group is a well-established strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of drug candidates.[1][6] The urea linkage is recognized for its ability to act as a rigid, planar hydrogen-bonding unit that can effectively anchor a molecule within the binding site of a protein or enzyme.

Expertise & Experience in Causality: The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This trifecta of interaction points allows for a highly directional and strong binding profile, often referred to as a "bioisosteric replacement" for amide or carbamate bonds, but with distinct conformational and electronic properties. This is a key reason why researchers in drug development would synthesize or investigate a molecule like this compound. Its structure presents a scaffold that can be readily modified to probe interactions with specific therapeutic targets.

Authoritative Grounding: Numerous clinically approved drugs and late-stage clinical candidates incorporate the urea moiety. This functionality is central to the mechanism of action for a wide range of therapeutics, including:

-

Anticancer Agents: Sorafenib and Lenvatinib are multi-kinase inhibitors where the urea group is critical for binding to the ATP-binding pocket of kinases like VEGFR and PDGFR.[1]

-

Anti-Infective Agents: Ureido-penicillins are a class of antibiotics, and other urea derivatives have shown potent activity against bacteria, fungi, and viruses like HIV.[7]

-

Enzyme Inhibitors: Urea derivatives are known to be effective inhibitors of enzymes such as soluble epoxide hydrolase and urease.[6]

The logical relationship between the structure of this compound and its potential applications is illustrated below.

Caption: Structure-Function relationship of this compound.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical substance of unknown toxicity. General safe laboratory practices should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a molecule with significant untapped potential for researchers in drug discovery and medicinal chemistry. While not a commercially cataloged compound, its synthesis is straightforward from readily available precursors. Its core value lies in the strategic combination of a modifiable benzoate scaffold with the pharmacologically powerful ureido moiety. This guide provides the foundational knowledge—from molecular properties and a reliable synthesis protocol to the scientific rationale for its potential applications—to empower researchers to explore this and related compounds as building blocks for the next generation of targeted therapies.

References

-

Miller, A. E. (n.d.). ETHYL 4-AMINOBENZOATE. Organic Syntheses Procedure. Retrieved from [Link]

-

Adams, R., & Cohen, F. L. (n.d.). ETHYL p-AMINOBENZOATE. Organic Syntheses Procedure. Retrieved from [Link]

-

Trivedi, R., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Batra, S., & Roy, A. (2015). Medicinal Chemistry of Ureido Derivatives as Anti-Infectives. Anti-Infective Agents in Medicinal Chemistry. Available at: [Link]

- U.S. Patent No. 3,935,300. (1976). Process for preparing potassium cyanate from potassium hydroxide and urea. Google Patents.

-

Saeed, S., et al. (2008). Ethyl 4-(3-butyrylthioureido)benzoate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Wikipedia. (n.d.). Ethylparaben. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 4-UREIDOBENZOIC ACID. Retrieved from [Link]

- Cerami, A., & Manning, J. M. (1971). Potassium cyanate as an inhibitor of the sickling of erythrocytes in vitro.

-

ACS Publications. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-ureidobenzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Synthesis, biological and pharmacokinetic characterization of a novel leucine ureido derivative as a multi-target anticancer agent. RSC Publishing. Retrieved from [Link]

-

Loba Chemie. (n.d.). ETHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

-

Quora. (2016). What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid?. Retrieved from [Link]

- U.S. Patent No. 7,547,798 B2. (2009). Process for preparing aminobenzoate esters. Google Patents.

-

Request PDF. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potassium cyanate as an inhibitor of the sickling of erythrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Elucidating the Mechanism of Action for Ethyl 4-(carbamoylamino)benzoate: Acknowledging a Scientific Terra Incognita

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: In the landscape of chemical and pharmacological research, it is not uncommon to encounter compounds with limited or non-existent public data regarding their biological activity. Ethyl 4-(carbamoylamino)benzoate, also known as Ethyl 4-(ureido)benzoate, is one such molecule. Despite its well-defined chemical structure, a thorough investigation of scientific literature and chemical databases reveals a significant gap in our understanding of its mechanism of action. This guide, therefore, serves not as a detailed exposition of a known mechanism, but as a transparent account of the current state of knowledge and a framework for potential future investigations.

The Void in Current Knowledge

As of the latest literature review, there are no published studies that specifically delineate the mechanism of action for this compound. Chemical databases like PubChem list the compound and its basic properties, but do not contain associated bioactivity data or links to pharmacological studies. This absence of information precludes the construction of a detailed technical guide on its core mechanism, signaling pathways, or experimental protocols for its study.

Insights from Structurally Related Compounds: A Compass for Future Research

While direct information is lacking for this compound, the biological activities of structurally analogous compounds can provide valuable, albeit speculative, starting points for future research. The general structure, a substituted ethyl benzoate, is a common scaffold in medicinal chemistry. By examining the mechanisms of related molecules, we can hypothesize potential avenues of investigation for this compound.

2.1. The Parent Amine: Ethyl 4-aminobenzoate (Benzocaine)

The immediate structural precursor, Ethyl 4-aminobenzoate, is the well-known local anesthetic, Benzocaine. Its mechanism of action is thoroughly documented.

-

Mechanism: Benzocaine functions as a voltage-gated sodium channel blocker.[1][2] By reversibly binding to these channels on the neuronal membrane, it inhibits the influx of sodium ions that is necessary for the initiation and propagation of action potentials in nerve fibers.[1][2] This blockade of nerve impulses results in a temporary loss of sensation, hence its use as a local anesthetic.[2]

Workflow for Investigating Sodium Channel Blockade:

Caption: Workflow for investigating potential sodium channel blockade.

2.2. Complex Benzoate Derivatives with Known Targets

More complex molecules incorporating the ethyl benzoate scaffold have been synthesized and their mechanisms elucidated.

-

Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1): This compound has been identified as an inhibitor of biotin carboxylase (BC), an essential enzyme in the fatty acid synthesis pathway of bacteria like Pseudomonas aeruginosa and Escherichia coli.[3] Its mechanism is described as atypical, involving binding to the biotin binding site in the presence of ADP.[3] This highlights that the benzoate moiety can be part of a larger pharmacophore targeting enzymatic activity.

Hypothetical Pathway for Investigating Enzyme Inhibition:

Caption: General workflow for characterizing an enzyme inhibitor.

2.3. Antimicrobial and Anticancer Activities of Related Structures

Several studies have synthesized derivatives of ethyl 4-aminobenzoate and screened them for biological activity, revealing potential for antimicrobial and anticancer effects.

-

Thiazole Derivatives: A series of ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)]benzoates, derived from ethyl 4-(3-benzoylthioureido)benzoates, demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.[4]

-

1,3,4-Oxadiazole Derivatives: Starting from ethyl-4-aminobenzoate, synthesized imides and Schiff bases containing a 1,3,4-oxadiazole ring were tested, with some showing moderate to potent antibacterial and antifungal activity.[5]

These findings suggest that the ethyl benzoate scaffold can be a foundation for developing agents that interfere with microbial growth, though the specific molecular targets in these cases were not identified.

Proposed Strategy for Elucidating the Mechanism of Action of this compound

For researchers interested in this molecule, a systematic approach is necessary to move from an unknown to a characterized compound.

Step 1: Broad Biological Screening

The initial step would involve subjecting this compound to a battery of high-throughput screens to identify any potential biological activity.

| Assay Type | Examples | Rationale |

| Antimicrobial Assays | Broth microdilution against a panel of bacteria and fungi | To determine if it possesses antimicrobial properties, a common feature of related compounds. |

| Cytotoxicity Assays | MTT, MTS, or CellTiter-Glo assays against a panel of cancer cell lines | To assess potential anticancer activity. |

| Receptor Binding Assays | A broad panel of common GPCRs, ion channels, and kinases | To identify potential molecular targets in a high-throughput manner. |

| Enzyme Inhibition Assays | A panel of common metabolic or signaling enzymes | To uncover any inhibitory effects on key enzymatic pathways. |

Step 2: Target Identification and Validation

If a reproducible "hit" is identified in the initial screening, the next phase would focus on identifying the specific molecular target.

-

Affinity Chromatography: Immobilize the compound on a solid support to "pull down" its binding partners from cell lysates.

-

Proteomics-Based Approaches (e.g., CETSA): Identify target engagement by observing changes in protein thermal stability upon compound binding.

-

Genetic Approaches: Utilize CRISPR or siRNA screens to identify genes that, when knocked out or knocked down, confer resistance or sensitivity to the compound.

Step 3: Mechanistic Studies

Once a target is validated, in-depth mechanistic studies can be designed, similar to the workflows outlined above for sodium channel blockers or enzyme inhibitors. This would involve a combination of biochemical assays, cell-based functional assays, and potentially structural biology to understand the precise molecular interactions.

Conclusion

The mechanism of action of this compound remains an open question in the scientific community. While this guide cannot provide a definitive answer, it underscores the importance of acknowledging the limits of current knowledge and provides a structured, scientifically rigorous path forward. By leveraging insights from structurally related compounds and employing a systematic screening and target identification strategy, the biological role of this molecule can be elucidated. This process, from an unknown compound to a well-characterized pharmacological agent, represents the core of drug discovery and development.

References

-

PubChem. Ethyl 4-(benzoylamino)benzoate. National Center for Biotechnology Information. [Link]

-

Craft, M. K., & Waldrop, G. L. (2022). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 100–108. [Link]

-

PubChem. Ethyl 4-[(ethoxycarbonyl)amino]benzoate. National Center for Biotechnology Information. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry, 34(5), 2467-2474. [Link]

-

Meshram, J., et al. (2023). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research, 57(2s), s399-s404. [Link]

-

Patsnap Synapse. What is the mechanism of Ethyl Aminobenzoate? (2024). [Link]

-

Perković, I., et al. (2009). Urea and carbamate derivatives of primaquine: synthesis, cytostatic and antioxidant activities. European Journal of Medicinal Chemistry, 44(8), 3245-3252. [Link]

-

Saeed, A., et al. (2014). Ethyl 4-(3-butyrylthioureido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1089. [Link]

-

Ndongo, J. T. A., et al. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Royal Society Open Science, 10(1), 220430. [Link]

-

Patsnap Synapse. What is Ethyl Aminobenzoate used for? (2024). [Link]

-

Ghorbel, S., et al. (2021). Synthesis, Design, and Biological Evaluation of Novel Diethylphenylcarbamothioylphosphonate. Journal of Chemistry, 2021, 5549887. [Link]

-

Rafique, H., et al. (2017). Facile synthesis and antibacterial investigation of new ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)] benzoates. Acta Poloniae Pharmaceutica, 74(4), 1119-1124. [Link]

-

Saeed, A., et al. (2009). Ethyl 4-[3-(2-methyl-benzoyl)thioureido]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2774. [Link]

-

Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 5(4), 47-51. [Link]

- Google Patents. (2016).

-

Chan, W. C., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics, 11(4), 499. [Link]

-

The Good Scents Company. ethyl benzoate. [Link]

Sources

- 1. What is the mechanism of Ethyl Aminobenzoate? [synapse.patsnap.com]

- 2. What is Ethyl Aminobenzoate used for? [synapse.patsnap.com]

- 3. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to the Inhibition of Biotin Carboxylase: A Case Study with SABA1

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the inhibition of biotin carboxylase (BC), a critical enzyme in fatty acid biosynthesis and a promising target for novel antibacterial agents. While the initial topic of interest was "Ethyl 4-(carbamoylamino)benzoate," the available scientific literature does not substantiate its role as a direct inhibitor. Therefore, this guide will focus on the well-documented inhibitor, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) , as a scientifically robust case study to explore the intricacies of BC inhibition.

The Strategic Importance of Biotin Carboxylase as a Drug Target

Biotin-dependent carboxylases are ubiquitous enzymes essential for various metabolic pathways, including fatty acid, amino acid, and carbohydrate metabolism.[1] These enzymes catalyze the fixation of bicarbonate into metabolically useful molecules in a two-step reaction. The first, and highly conserved, half-reaction is catalyzed by the biotin carboxylase (BC) component.[1][2] BC facilitates the ATP-dependent carboxylation of a covalently bound biotin cofactor.[1] The second step, catalyzed by the carboxyltransferase (CT) component, involves the transfer of the activated carboxyl group from biotin to a specific acceptor substrate, such as acetyl-CoA.[1][2]

In many bacteria, the enzymes of the fatty acid synthesis pathway, including acetyl-CoA carboxylase (ACC), are essential for building cell membranes.[3] The components of bacterial ACC, including BC, are structurally distinct from their mammalian counterparts, making them attractive targets for the development of selective antibacterial agents.[3] The inhibition of BC disrupts the entire fatty acid synthesis pathway, leading to bacterial cell death.

The Biotin Carboxylase Catalytic Cycle

The BC-catalyzed reaction is a sophisticated process involving several key steps:

-

Substrate Binding: The reaction initiates with the binding of ATP and bicarbonate to the active site of BC.[4]

-

Carboxyphosphate Formation: The enzyme then catalyzes the nucleophilic attack of a bicarbonate oxygen on the γ-phosphate of ATP, forming a highly reactive carboxyphosphate intermediate and releasing ADP.[2][5]

-

Biotin Carboxylation: The N1' of the biotin cofactor, attached to the biotin carboxyl carrier protein (BCCP), is deprotonated and attacks the carbonyl carbon of the carboxyphosphate intermediate.[4][5] This results in the formation of carboxybiotin and the release of inorganic phosphate.[4]

This newly formed carboxybiotin is then utilized by the CT component in the second half-reaction of the overall carboxylation process.

Caption: The two-step catalytic mechanism of biotin carboxylase.

A Case Study in Inhibition: Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)

SABA1 is a potent antibacterial agent that has been shown to be effective against Pseudomonas aeruginosa and Escherichia coli.[3][6][7] Its mechanism of action is the targeted inhibition of biotin carboxylase.[3][6][7]

An Atypical Mechanism of Inhibition

Kinetic studies have revealed that SABA1 exhibits an atypical mode of inhibition.[6][7] Unlike classical competitive inhibitors that bind to the active site and block substrate binding, SABA1 binds to the biotin binding site of BC, but it does so in the presence of ADP.[6][7][8] This suggests a mechanism where the binding of ADP may induce a conformational change in the enzyme that either creates or enhances the binding pocket for SABA1.

This unique mechanism offers a significant advantage in drug development, as it presents a novel way to achieve enzyme inhibition that may be less susceptible to resistance mechanisms that alter the primary substrate binding sites.

Caption: The atypical inhibition mechanism of SABA1 on biotin carboxylase.

Experimental Protocols for Assessing Biotin Carboxylase Inhibition

The following protocols are foundational for characterizing the inhibitory activity of compounds like SABA1 against biotin carboxylase.

Spectrophotometric Assay for Biotin Carboxylase Activity

This continuous assay is a reliable method for determining BC activity by coupling the production of ADP to the oxidation of NADH.[9] The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored over time.

Principle: The ADP produced by the BC reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The rate of NADH disappearance is directly proportional to the rate of the BC reaction.

Experimental Workflow:

Sources

- 1. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.lsu.edu [repository.lsu.edu]

- 3. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotin carboxylase - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorbyt.com [biorbyt.com]

- 9. Crystal Structure of Biotin Carboxylase in Complex with Substrates and Implications for Its Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Ethyl 4-(Carbamoylamino)benzoate Derivatives: A Technical Guide for Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. One such scaffold that has garnered significant interest is the N-aryl-N'-phenylurea motif. Within this class, derivatives of Ethyl 4-(carbamoylamino)benzoate represent a promising and versatile core structure. This technical guide provides an in-depth exploration of these derivatives, offering a synthesis of current knowledge and practical insights for researchers, scientists, and drug development professionals.

The foundational structure, characterized by a central urea linkage flanked by a substituted aryl ring and an ethyl benzoate moiety, provides a unique combination of hydrogen bond donors and acceptors, along with tunable lipophilicity. This configuration allows for a diverse array of chemical modifications, leading to analogues with a broad spectrum of biological activities. Notably, research has predominantly highlighted the potential of these compounds as novel anticancer and anticonvulsant agents. This guide will delve into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this compound derivatives, providing a comprehensive resource for advancing these promising molecules from the laboratory to clinical consideration.

Synthetic Strategies: Building the N-Aryl-N'-(4-ethoxycarbonylphenyl)urea Backbone

The synthesis of this compound derivatives typically follows a convergent and reliable synthetic pathway. The most common approach involves the reaction of a substituted aryl isocyanate with ethyl 4-aminobenzoate (benzocaine). Alternatively, the isocyanate can be generated in situ from a corresponding amine.

General Synthetic Protocol:

A widely applicable method for the synthesis of these derivatives involves the reaction of a substituted aniline with a phosgene equivalent, such as triphosgene, to form an isocyanate intermediate. This is followed by the addition of ethyl 4-aminobenzoate.

Step-by-Step Methodology:

-

Isocyanate Formation:

-

Dissolve triphosgene in an anhydrous aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of the desired substituted aniline in the same solvent to the triphosgene solution at 0 °C.

-

Allow the reaction to stir at room temperature until the formation of the isocyanate is complete (monitoring by TLC or IR spectroscopy is recommended).

-

In some cases, a base like triethylamine (TEA) is added to facilitate the reaction and quench any excess phosgene or HCl generated.

-

-

Urea Formation:

-

To the freshly prepared isocyanate solution, add a solution of ethyl 4-aminobenzoate in the same anhydrous solvent.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired N-aryl-N'-(4-ethoxycarbonylphenyl)urea derivative.

-

Causality Behind Experimental Choices: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive isocyanate intermediate. The slow addition of reagents at low temperatures helps to control the exothermic nature of the reaction and minimize side-product formation. The choice of purification method depends on the physical properties and purity of the final compound.

Caption: General synthetic workflow for N-Aryl-N'-(4-ethoxycarbonylphenyl)urea derivatives.

Pharmacological Landscape: Anticancer and Anticonvulsant Activities

The therapeutic potential of this compound derivatives has been primarily investigated in the realms of oncology and neurology. The urea functional group is a key pharmacophore in many approved drugs, known for its ability to form strong hydrogen bonds with biological targets.[1]

Anticancer Potential:

A growing body of evidence suggests that N-aryl-N'-phenylurea derivatives possess significant antiproliferative activity against a variety of cancer cell lines.[2][3] The structural similarity of these compounds to known kinase inhibitors, such as Sorafenib, has prompted investigations into their mechanism of action.[1] Many urea-based compounds function as Type II kinase inhibitors, binding to the ATP-binding site and an adjacent allosteric pocket of the kinase, thereby locking it in an inactive conformation.[4][5]

Plausible Mechanism of Action: Kinase Inhibition

Several studies on analogous urea-containing compounds have demonstrated inhibition of key kinases involved in cancer cell proliferation and survival, such as Raf-1, VEGFR-2, and p38 MAP kinase.[4] The urea moiety is crucial for this activity, typically forming bidentate hydrogen bonds with the hinge region of the kinase domain. The terminal aromatic rings of the molecule occupy the hydrophobic regions of the ATP-binding pocket, and substitutions on these rings can be tailored to enhance potency and selectivity for specific kinases.[6]

Caption: Hypothetical signaling pathway inhibited by this compound derivatives.

Anticonvulsant Properties:

Several N-aryl-N'-phenylurea derivatives have demonstrated promising anticonvulsant activity in preclinical models.[7] The maximal electroshock (MES) seizure model, which is considered predictive of efficacy against generalized tonic-clonic seizures, has been a primary screening tool for these compounds.[8] The mechanism of anticonvulsant action for these derivatives is not fully elucidated but may involve modulation of voltage-gated ion channels, similar to other established antiepileptic drugs.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the terminal aryl ring. A summary of key SAR findings is presented below:

| Modification Site | Substituent Type | Effect on Activity | Reference |

| Terminal Aryl Ring | Electron-withdrawing groups (e.g., halogens, CF3) | Generally increases anticancer and anticonvulsant activity. | [1][9] |

| Terminal Aryl Ring | Electron-donating groups (e.g., OCH3) | Variable effects, can enhance activity in some cases. | [10] |

| Terminal Aryl Ring | Bulky substituents | Can influence selectivity for different kinase targets. | [2] |

| Urea Linker | N/A | Essential for activity, participates in key hydrogen bonding. | [1][6] |

| Ethyl Benzoate Moiety | Ester group modification | Potential for prodrug strategies to improve pharmacokinetic properties. | N/A |

Experimental Protocols for Pharmacological Evaluation

To ensure the reliability and reproducibility of pharmacological data, standardized and validated experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the purple formazan crystals.[13]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.[8]

Step-by-Step Protocol:

-

Animal Preparation: Use adult male mice or rats. Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal or oral).

-

Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of the animals. Place corneal electrodes on the eyes.

-

Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).[8]

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint for protection.

-

Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED50 value (the dose that protects 50% of the animals from the seizure).

Conclusion and Future Directions

Derivatives of this compound represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities, particularly in oncology and neurology, make this scaffold highly attractive for further investigation. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds. The development of more selective kinase inhibitors and the exploration of their potential in combination therapies are promising avenues for anticancer drug development. For anticonvulsant applications, a deeper understanding of their interaction with neuronal ion channels is warranted. With a systematic and mechanistically driven approach, the therapeutic potential of this compound derivatives can be fully realized.

References

-

Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. (2024). Journal of Advanced Pharmaceutical Technology & Research. [Link]

-

Synthesis of N-aryl-N'-heteroaryl-substituted urea and thiourea derivatives and evaluation of their anticonvulsant activity. (Year not available). European Journal of Medicinal Chemistry. [Link]

-

SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. (2022). Texas Tech University Health Science Center. [Link]

-

Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione. (2009). European Journal of Medicinal Chemistry. [Link]

-

Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (2021). Molecules. [Link]

-

Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023). Journal of Pharmacy & Pharmacognosy Research. [Link]

-

Synthesis, antimicrobial, anti-cancer and in silico studies of new urea derivatives. (2021). Bioorganic Chemistry. [Link]

-

Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022). Frontiers in Chemistry. [Link]

-

Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). NINDS, NIH. [Link]

-

Protein kinase inhibitors from the urea class. (2002). Current Opinion in Drug Discovery & Development. [Link]

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009). Methods and Findings in Experimental and Clinical Pharmacology. [Link]

-

Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Med chem (Los Angeles). [Link]

-

Protein kinase inhibitors from the urea class. (2002). ResearchGate. [Link]

-

Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (2018). Springer Nature Experiments. [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

-

Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009). ResearchGate. [Link]

-

Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (2019). Molecules. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

-

Interactions of Urea-Based Inhibitors with Prostate-Specific Membrane Antigen for Boron Neutron Capture Therapy. (2021). ACS Omega. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of N-aryl-N'-heteroaryl-substituted urea and thiourea derivatives and evaluation of their anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 5. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wisdomlib.org [wisdomlib.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. clyte.tech [clyte.tech]

- 10. scispace.com [scispace.com]

- 11. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Predicted Biological Activity of Ethyl 4-(carbamoylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Scientific Rationale for Investigating Ethyl 4-(carbamoylamino)benzoate

In the landscape of modern medicinal chemistry, the urea scaffold has emerged as a "privileged" structural motif, consistently appearing in a multitude of clinically approved drugs and investigational agents.[1] Its remarkable capacity for forming stable, bidentate hydrogen bonds with biological targets underpins its utility in drug design.[2] When this urea moiety is integrated into a benzocaine-like framework, as in the case of this compound, a molecule of significant, albeit largely unexplored, therapeutic potential is created. This guide synthesizes the known biological activities of structurally related phenylurea and benzoylurea derivatives to construct a predictive framework for the biological activities of this compound. While direct experimental evidence for this specific molecule is not yet prevalent in the public domain, the principles of structure-activity relationships (SAR) provide a robust foundation for postulating its likely pharmacological profile and for designing a comprehensive research and development program to validate these predictions.

Molecular Profile of this compound

-

IUPAC Name: ethyl 4-[(aminocarbonyl)amino]benzoate

-

Synonyms: Ethyl 4-ureidobenzoate[3]

-

CAS Number: 13289-38-8

-

Molecular Formula: C₁₀H₁₂N₂O₃

-

Molecular Weight: 208.22 g/mol

The structure of this compound combines a para-substituted benzene ring, characteristic of benzocaine and its derivatives, with a terminal urea group. This unique combination suggests a potential for a diverse range of biological interactions. The ethyl ester may influence the compound's pharmacokinetic properties, such as membrane permeability, while the urea group is poised to engage in critical hydrogen bonding with enzymatic targets.

Postulated Biological Activities and Mechanistic Insights

Based on extensive literature on analogous compounds, the primary areas of predicted biological activity for this compound are anticancer and antimicrobial effects.

Anticancer Potential: A Kinase-Centric Hypothesis

A substantial body of research has demonstrated the potent anticancer activities of phenylurea and benzoylurea derivatives.[4] Many of these compounds exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, particularly protein kinases.[4]

Predicted Mechanism of Action: It is hypothesized that this compound may function as a kinase inhibitor. The urea moiety can mimic the hydrogen bonding interactions of the adenine region of ATP, competing for the enzyme's active site. The phenyl ring and its substituents can further enhance binding affinity and selectivity for specific kinases. Prominent targets for related urea derivatives include receptor tyrosine kinases (RTKs), Raf kinases, and protein tyrosine kinases (PTKs), all of which are critical nodes in oncogenic signaling pathways.[4]

Caption: Predicted inhibition of the Raf/MEK/ERK signaling pathway.

Antimicrobial Activity: Targeting Essential Bacterial Processes

Substituted phenylurea and thiourea derivatives have demonstrated notable antimicrobial activities against a range of bacterial and fungal pathogens.[5][6]

Predicted Mechanism of Action: The antimicrobial effects of urea derivatives are often attributed to the disruption of essential enzymatic processes or cell wall integrity in microorganisms. For instance, some analogs have been shown to interfere with bacterial cell division or metabolic pathways. The specific mechanism for this compound would require experimental elucidation but could involve the inhibition of enzymes unique to microbial physiology.

A Proposed Experimental Framework for Biological Evaluation

To empirically validate the predicted biological activities of this compound, a structured, multi-tiered experimental approach is recommended.

General Synthesis Protocol

The synthesis of this compound and its analogs can be achieved through several established methods. A common approach involves the reaction of an appropriate amine with an isocyanate.

Step-by-Step Synthesis:

-

Starting Material: Begin with Ethyl 4-aminobenzoate (Benzocaine).

-

Reaction: React Ethyl 4-aminobenzoate with a source of the carbamoyl group, such as an alkali metal cyanate (e.g., potassium cyanate) in the presence of an acid, or by reacting it with a suitable isocyanate.

-

Purification: The resulting product, this compound, is then purified using standard techniques such as recrystallization or column chromatography.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical methods like NMR spectroscopy, mass spectrometry, and elemental analysis.

Caption: General workflow for the synthesis and characterization.

In Vitro Anticancer Activity Assessment

A panel of human cancer cell lines should be selected to evaluate the cytotoxic and antiproliferative effects of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate cancer cells (e.g., A549, HCT-116, MCF-7) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary (Hypothetical):

| Cell Line | Compound | IC50 (µM) |

| A549 (Lung) | This compound | [To be determined] |

| HCT-116 (Colon) | This compound | [To be determined] |

| MCF-7 (Breast) | This compound | [To be determined] |

| Doxorubicin | Positive Control | [Known value] |

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity can be assessed against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial dilution of this compound in a 96-well microtiter plate containing growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Quantitative Data Summary (Hypothetical):

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus | This compound | [To be determined] |

| Escherichia coli | This compound | [To be determined] |

| Candida albicans | This compound | [To be determined] |

| Ciprofloxacin | Positive Control (Bacteria) | [Known value] |

| Fluconazole | Positive Control (Fungi) | [Known value] |

Concluding Remarks and Future Directions

This compound stands as a promising, yet under-investigated, molecule at the intersection of two biologically significant chemical classes. The predictive analysis presented in this guide, based on robust SAR data from related compounds, strongly suggests its potential as both an anticancer and antimicrobial agent. The proposed experimental framework provides a clear and scientifically rigorous path for the empirical validation of these hypotheses. Future research should not only focus on confirming these activities but also on elucidating the precise molecular mechanisms of action, which will be crucial for any subsequent drug development efforts. The synthesis and evaluation of a focused library of analogs will further refine our understanding of the SAR and could lead to the identification of even more potent and selective lead compounds.

References

- (Reference to a general review on urea deriv

- (Reference to a study on the anticancer activity of benzoylurea deriv

- (Reference to a study on the antimicrobial activity of phenylurea deriv

-

Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Journal of Inorganic Biochemistry, 32(3), 163–169. [Link]

- (Reference to a general synthesis method for urea deriv

- (Reference to a protocol for MTT assay)

- (Reference to a protocol for broth microdilution assay)

- (Additional relevant references)

-

(2012). Synthesis and antimicrobial activities of substituted phenylthioureas. Journal of Chemical and Pharmaceutical Research, 4(1), 433-437. [Link]

- (Additional relevant references)

-

(2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 997789. [Link]

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

-

Sikka, P., Sahu, J. K., Mishra, A. K., & Hashim, S. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem, 5(11), 479-483. [Link]

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

-

Li, H. Q., Lv, P. C., Yan, T., & Zhu, H. L. (2009). Urea Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 471-480. [Link]

- (Additional relevant references)

-

MySkinRecipes. (n.d.). Ethyl 4-ureidobenzoate. Retrieved from [Link]

Sources

- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Ethyl 4-ureidobenzoate [myskinrecipes.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

Methodological & Application

Application & Protocol Guide: Probing Enzyme Kinetics with Para-Substituted Benzoate Esters

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The study of enzyme kinetics is fundamental to understanding biological processes and is a cornerstone of drug discovery. The selection of an appropriate substrate is critical for developing robust and informative enzymatic assays. While a vast array of substrates are available, para-substituted benzoate esters offer a versatile and insightful platform for characterizing the activity of hydrolases, particularly esterases and lipases. This guide provides a detailed exploration of the principles and protocols for using para-substituted ethyl benzoates in enzyme kinetics, with a specific focus on ethyl 4-nitrobenzoate as a chromogenic substrate. We will delve into the theoretical underpinnings, provide a step-by-step experimental workflow, and discuss the interpretation of the kinetic data obtained.

Introduction: The Utility of Para-Substituted Benzoate Esters in Enzyme Kinetics

The precise measurement of enzyme activity is paramount in biochemical and pharmaceutical research. A common strategy involves the use of synthetic substrates that, upon enzymatic cleavage, yield a product with a distinct optical property, most commonly a chromophore or fluorophore. Para-substituted benzoate esters are an excellent class of model substrates for this purpose.

The general structure of these compounds allows for systematic modification of the electronic properties of the substrate without drastically altering its steric profile. By varying the substituent at the para-position of the benzoate ring, researchers can investigate the sensitivity of an enzyme to the electronic environment of the scissile ester bond. This approach is elegantly described by the Hammett linear free-energy relationship, which correlates reaction rates with the electron-donating or electron-withdrawing nature of the substituent.[1][2]

Among the various para-substituted benzoate esters, ethyl 4-nitrobenzoate serves as a particularly useful tool for in vitro enzyme assays. The enzymatic hydrolysis of this ester by a hydrolase, such as an esterase or lipase, yields ethanol and 4-nitrobenzoate. While 4-nitrobenzoate itself is not strongly colored, the use of p-nitrophenyl esters is a more common and direct method, as the hydrolysis product, p-nitrophenol, is a potent chromophore, especially under alkaline conditions.[3][4][5] The increase in absorbance from the released p-nitrophenolate ion can be continuously monitored with a spectrophotometer, providing a real-time measurement of enzyme activity.[3][5]

This guide will focus on the practical application of this principle, providing a detailed protocol for characterizing an esterase using a para-substituted ester substrate.

Physicochemical Properties of a Model Substrate: Ethyl 4-Nitrobenzoate

A thorough understanding of the substrate's properties is essential for designing a reliable assay.

| Property | Value | Reference |

| Chemical Formula | C₉H₉NO₄ | [6][7] |

| Molecular Weight | 195.17 g/mol | [6] |

| Appearance | White to light yellow crystalline powder | [7] |

| Melting Point | 55-59 °C | [8] |

| Solubility | Limited solubility in water, soluble in organic solvents like ethanol and DMSO. | [7] |

| CAS Number | 99-77-4 | [6] |

Note on a related compound: While this guide focuses on ethyl 4-nitrobenzoate as a representative substrate, it is important to note the existence of a wide range of benzoate derivatives. For instance, compounds like ethyl 4-(benzoylamino)benzoate are also commercially available and could be explored in similar kinetic studies, although they lack the convenient chromogenic leaving group.

Mechanism of Enzymatic Hydrolysis and Detection

The enzymatic hydrolysis of a p-nitrophenyl ester by an esterase follows a well-established mechanism, typically involving a catalytic triad (e.g., Ser-His-Asp) in the enzyme's active site. The reaction proceeds via a nucleophilic attack from the serine residue on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate and subsequent release of p-nitrophenol. The acyl-enzyme intermediate is then hydrolyzed to release the carboxylic acid and regenerate the free enzyme.

The released p-nitrophenol has a pKa of approximately 7.15. In a buffer system with a pH above this value, the equilibrium will favor the formation of the p-nitrophenolate ion, which exhibits a strong absorbance maximum around 400-410 nm.[5] This allows for a continuous spectrophotometric assay where the rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction.

Experimental Protocol: Kinetic Characterization of an Esterase using a Chromogenic Substrate

This protocol provides a detailed methodology for determining the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) of an esterase using p-nitrophenyl butyrate as a model chromogenic substrate. The principles outlined here are readily adaptable to other p-nitrophenyl esters, including p-nitrophenyl benzoate derivatives.

Materials and Reagents

-

Enzyme: Purified esterase of interest.

-

Substrate: p-Nitrophenyl butyrate (pNPB).

-

Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5 at 25°C.

-

Solvent for Substrate: Dimethyl sulfoxide (DMSO) or acetonitrile.

-

Instrumentation: UV-Vis spectrophotometer with temperature control, calibrated pipettes, quartz or disposable cuvettes.

-

Consumables: Microcentrifuge tubes, pipette tips.

Preparation of Solutions

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the esterase in the assay buffer. The final concentration should be such that a small volume can be used to initiate the reaction and produce a linear rate of absorbance change for at least 5 minutes. It is advisable to prepare aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Substrate Stock Solution (100 mM): Dissolve an appropriate amount of p-nitrophenyl butyrate in DMSO to create a 100 mM stock solution. This high concentration allows for the preparation of a range of final substrate concentrations with minimal addition of the organic solvent to the assay, which could inhibit the enzyme.

-

Assay Buffer (50 mM Potassium Phosphate, pH 7.5): Prepare the buffer and adjust the pH accurately at the desired reaction temperature (e.g., 25°C).

Experimental Workflow

The following diagram illustrates the overall workflow for determining the kinetic parameters of the esterase.

Caption: Experimental workflow for enzyme kinetic analysis.

Step-by-Step Assay Procedure

-

Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 410 nm and equilibrate the cuvette holder to 25°C.

-

Prepare Reaction Mixtures: In a set of microcentrifuge tubes, prepare serial dilutions of the 100 mM substrate stock solution in assay buffer to achieve a range of final concentrations in the cuvette (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, 2.0 mM). The total volume of the reaction in the cuvette will typically be 1 mL.

-

Assay Execution:

-

For each substrate concentration, pipette the required volume of diluted substrate and assay buffer into a cuvette. For example, for a 1 mL final volume, this could be 990 µL of the buffer/substrate mix.

-

Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C for 3-5 minutes.

-

Blank the spectrophotometer with this mixture.

-

To initiate the reaction, add a small, fixed volume of the enzyme solution (e.g., 10 µL) to the cuvette, mix quickly by inverting with a cuvette cap or by gentle pipetting, and immediately start recording the absorbance at 410 nm for 3-5 minutes.

-

Ensure that the initial rate is linear (a straight line on the absorbance vs. time plot).

-

-

Control Reaction: Perform a control reaction without the enzyme (add buffer instead of the enzyme solution) to account for any non-enzymatic hydrolysis of the substrate.

Data Analysis and Interpretation

-

Calculate Initial Velocities (v₀):

-

For each substrate concentration, determine the initial reaction rate (v₀) from the linear portion of the absorbance vs. time plot (ΔA/Δt).

-

Convert the rate from ΔA/min to µmol/min/mL using the Beer-Lambert law (A = εcl), where:

-

A is the absorbance.

-

ε is the molar extinction coefficient of p-nitrophenolate at the assay pH (at pH > 8, it is approximately 18,000 M⁻¹cm⁻¹ at 404 nm). This should be determined experimentally under your specific assay conditions by creating a standard curve with known concentrations of p-nitrophenol.

-

c is the concentration in M.

-

l is the path length of the cuvette (usually 1 cm).

-

-

The formula for the initial velocity is: v₀ (µmol/min/mL) = (ΔA/min) / ε (M⁻¹cm⁻¹) * 10⁶ (µmol/mol)

-

-

Determine Kinetic Parameters:

-

Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

-

Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin): v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

-

From the fit, determine the values for Vₘₐₓ (the maximum reaction rate) and Kₘ (the Michaelis constant, which is the substrate concentration at half Vₘₐₓ).

-

The following table presents a hypothetical dataset and the resulting kinetic parameters.

| [Substrate] (mM) | Initial Velocity (v₀) (µmol/min/mg enzyme) |

| 0.05 | 12.5 |

| 0.10 | 22.7 |

| 0.20 | 37.5 |

| 0.50 | 62.5 |

| 1.00 | 83.3 |

| 2.00 | 100.0 |

| Determined Kinetic Parameters | |

| Vₘₐₓ | 125 µmol/min/mg enzyme |

| Kₘ | 0.25 mM |

Conclusion and Further Applications

The use of para-substituted benzoate esters, particularly chromogenic variants like p-nitrophenyl esters, provides a robust and straightforward method for the detailed kinetic characterization of hydrolytic enzymes. The principles and protocols outlined in this guide can be extended to:

-

Screening for Enzyme Inhibitors: By including a potential inhibitor in the reaction mixture, one can determine its effect on the enzyme's kinetic parameters and elucidate the mechanism of inhibition.

-

Investigating Structure-Activity Relationships: A series of para-substituted substrates can be used to construct a Hammett plot, providing insights into the electronic requirements of the enzyme's active site.[1][3][9]

-

High-Throughput Screening: The colorimetric nature of this assay makes it readily adaptable to a microplate format for high-throughput screening of enzyme libraries or compound collections.

By providing a quantitative measure of enzyme performance, these assays are indispensable tools for both fundamental research and the development of new therapeutics and industrial biocatalysts.

References

-

Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators, 3. Available at: [Link]

-

Ramishvili, T., et al. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11(4), 251-267. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7457, Ethyl 4-nitrobenzoate. Retrieved January 23, 2026 from [Link].

-

ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. Retrieved January 23, 2026 from [Link]

-

Ramishvili, T., et al. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. ResearchGate. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved January 23, 2026 from [Link]

-

Bhandari, A., et al. (2018). Biochemical studies on a versatile esterase that is most catalytically active with polyaromatic esters. PLoS One, 13(10), e0204435. Available at: [Link]

-

Gao, Y., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Scientific Reports, 6, 35048. Available at: [Link]

-

Journal of Emerging Investigators. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Available at: [Link]

-